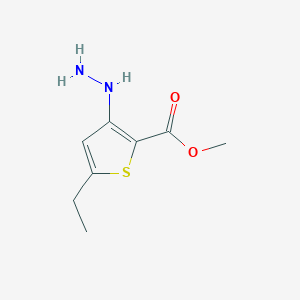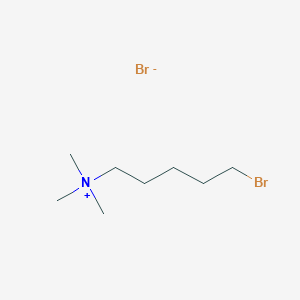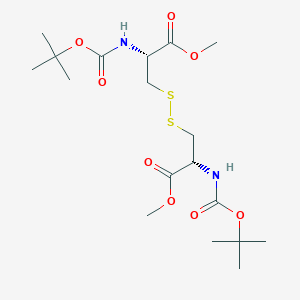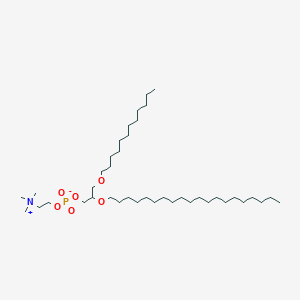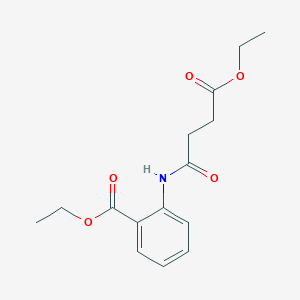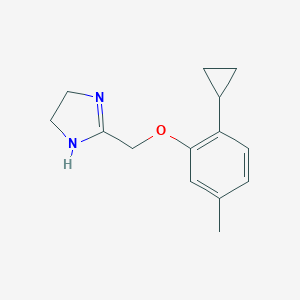
3,8-Diamino-6-phenylphenanthridine
Übersicht
Beschreibung
3,8-Diamino-6-phenylphenanthridine is a chemical compound used in the synthesis of rigid polyamides . It has been investigated for its anti-tumor and anti-viral properties . This compound can bind to DNA by means of a non-specific binding along the DNA exterior .
Synthesis Analysis
3,8-Diamino-6-phenylphenanthridine is used in the synthesis of rigid polyamides . A detailed synthesis process was not found in the search results. For a more detailed synthesis analysis, it is recommended to refer to specific scientific literature or databases.
Molecular Structure Analysis
The molecular formula of 3,8-Diamino-6-phenylphenanthridine is C19H15N3 . The InChI Key is CPNAVTYCORRLMH-UHFFFAOYSA-N . The SMILES string is NC1=CC=C2C (=C1)N=C (C1=CC=CC=C1)C1=CC (N)=CC=C21 . For a detailed molecular structure analysis, it is recommended to use specialized software or databases.
Physical And Chemical Properties Analysis
3,8-Diamino-6-phenylphenanthridine is a solid compound . It has a molecular weight of 285.3 g/mol . The compound is soluble in chloroform, dichloromethane, and methanol .
Wissenschaftliche Forschungsanwendungen
Synthesis of Rigid Polyamides
3,8-Diamino-6-phenylphenanthridine is utilized in the synthesis of rigid polyamides . These materials are known for their high mechanical strength and thermal stability, making them suitable for engineering plastics and fibers used in various industries, including automotive and electronics.
Antitumor Properties
Research has indicated that 3,8-Diamino-6-phenylphenanthridine exhibits potential antitumor properties . It’s being investigated for its ability to interact with DNA and possibly inhibit the proliferation of cancer cells, offering a pathway for the development of new anticancer drugs.
Antiviral Research
This compound has also been studied for its antiviral capabilities . Its interaction with DNA could be leveraged to disrupt the life cycle of viruses, presenting a promising avenue for the creation of novel antiviral medications.
DNA Research
In the field of DNA research, 3,8-Diamino-6-phenylphenanthridine can bind to DNA through non-specific interactions along the DNA exterior . This property is valuable for studying DNA structure and function, as well as for developing DNA-based sensors and assays.
Material Science
In material science, the compound’s ability to form rigid polyamides is exploited to create materials with specific photonic and optical properties . These materials can be used in the development of advanced photonic devices, such as light-emitting diodes and solar cells.
Analytical Chemistry
3,8-Diamino-6-phenylphenanthridine finds application in analytical chemistry, where its binding properties with DNA are utilized in chromatographic techniques for the purification of nucleic acids . This is particularly useful in the preparation of high-purity DNA samples for various analytical procedures.
Wirkmechanismus
Target of Action
The primary target of 3,8-Diamino-6-phenylphenanthridine is DNA . This compound binds to DNA through a non-specific interaction along the DNA exterior .
Mode of Action
3,8-Diamino-6-phenylphenanthridine interacts with its target, DNA, by means of a non-specific binding along the DNA exterior . This interaction can lead to changes in the DNA structure, potentially affecting its function.
Pharmacokinetics
Its solubility in chloroform, dichloromethane, and methanol suggests that it may have good bioavailability.
Result of Action
3,8-Diamino-6-phenylphenanthridine has been investigated for its anti-tumor and anti-viral properties . Its binding to DNA could potentially interfere with the normal functioning of cells, leading to anti-tumor and anti-viral effects.
Action Environment
It is recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability.
Safety and Hazards
Zukünftige Richtungen
The future directions of 3,8-Diamino-6-phenylphenanthridine research could involve further investigation of its anti-tumor and anti-viral properties . It could also be used in the synthesis of new types of rigid polyamides . For more detailed future directions, it is recommended to refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
6-phenylphenanthridine-3,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNAVTYCORRLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966339 | |
| Record name | 6-Phenylphenanthridine-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Diamino-6-phenylphenanthridine | |
CAS RN |
52009-64-0 | |
| Record name | 3,8-Diamino-6-phenylphenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52009-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Diamino-6-phenylphenanthridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052009640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenylphenanthridine-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-diamino-6-phenylphenanthridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



